The TREM-1 inhibitory peptide GF9 is a synthetic nonapeptide designed to inhibit the triggering receptor expressed on myeloid cells-1 (TREM-1). TREM-1 plays a critical role in amplifying inflammatory responses, particularly in conditions such as sepsis and rheumatoid arthritis. The GF9 peptide operates through a ligand-independent mechanism, effectively blocking TREM-1 signaling by disrupting its interaction with the immunoreceptor adaptor protein DAP12. This inhibition can mitigate excessive inflammation and has potential applications in treating various inflammatory diseases and cancers.
GF9 is derived from research focused on TREM-1 modulation, particularly in the context of sepsis and tumor growth. It was developed using the SCHOOL model, which emphasizes a novel approach to peptide design that does not rely on traditional ligand-receptor interactions. The peptide's synthesis and functional validation have been documented in various studies examining its efficacy in preclinical models .
GF9 is classified as a synthetic peptide inhibitor and belongs to the family of TREM-1 inhibitors. Its chemical structure is defined by the sequence GFLSKSLVF, corresponding to amino acids 213–221 of human TREM-1. The compound is cataloged under CAS number 1289375-12-7 and has been characterized for its biological activity against TREM-1 mediated pathways .
The synthesis of GF9 involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The specific sequence for GF9 is GFLSKSLVF, synthesized using standard protocols for peptide production.
GF9 has a molecular formula of C49H76N10O12, indicating a complex structure composed of carbon, hydrogen, nitrogen, and oxygen atoms.
The structure allows for effective insertion into cell membranes, enabling its action as an inhibitor of TREM-1 signaling pathways .
GF9 functions primarily through non-covalent interactions rather than traditional chemical reactions. Its mechanism of action involves:
This ligand-independent mechanism represents a significant advancement over previous TREM-1 inhibitors that relied on specific ligand binding .
The mechanism by which GF9 inhibits TREM-1 signaling can be summarized as follows:
Relevant data indicate that GF9 maintains activity over time when stored properly, making it suitable for research applications .
GF9 has shown promising applications in various scientific fields:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5